molecular formula C10H12 B1616505 1-Cyclopropyl-2-methylbenzene CAS No. 27546-46-9

1-Cyclopropyl-2-methylbenzene

Cat. No. B1616505
CAS RN: 27546-46-9
M. Wt: 132.2 g/mol
InChI Key: RUSPCRNKBONOHH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylbenzene, also known as this compound or cpmB, is an aromatic hydrocarbon compound with a molecular formula of C9H10. It is a colorless, volatile liquid that has a mild sweet odor. This compound has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

1. Ring-Opening Dichlorination

Donor-acceptor cyclopropanes, similar to 1-Cyclopropyl-2-methylbenzene, demonstrate potential in reactions with iodobenzene dichloride, leading to ring-opened products with chlorine atoms. This process incorporates a range of donors and acceptor moieties, showcasing the compound's versatility in organic synthesis (Garve et al., 2014).

2. Construction of Spirocyclopropane Anellated Heterocycles

Methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles to form spirocyclopropane anellated heterocyclic carboxylates. This demonstrates the compound's role in synthesizing complex molecular structures, especially in heterocyclic chemistry (Meijere et al., 1989).

3. Photoinduced Electron Transfer Studies

Research on 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane, related to this compound, offers insights into photoinduced electron transfer mechanisms. These studies are crucial for understanding organic photoreactions and their applications in material science (Ikeda et al., 2003).

4. Gold-Catalyzed Annulation/Fracture Studies

This compound derivatives can undergo gold(I)-catalyzed cyclization, leading to the formation of naphthalenes. This demonstrates the compound's potential in catalysis and organic transformations (Solorio-Alvarado & Echavarren, 2010).

5. Intramolecular Electron Transfer via Quantum Interference

Cyclopropylbenzene derivatives are studied for their role in intramolecular electron transfer, which is fundamental to understanding the electronic properties of organic compounds and their potential applications in electronics and material science (Patoux et al., 1997).

6. Cycloaddition Products with Phthalhydrazide

The interaction of methylenecyclopropanes and vinylidenecyclopropanes, similar to this compound, with phthalhydrazide, provides an understanding of [3+2] cycloaddition reactions, essential in synthetic organic chemistry (Liu, Lu & Shi, 2007).

properties

IUPAC Name

1-cyclopropyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-4-2-3-5-10(8)9-6-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPCRNKBONOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181957
Record name 1-Cyclopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27546-46-9
Record name 1-Cyclopropyl-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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